Thermal ALD Temperature Window: TDMAGa Enables Plasma-Free GaN Deposition at 150–250 °C vs. TMG Requiring >700 °C for MOCVD or Plasma Activation Below 300 °C
TDMAGa enables thermal ALD of GaN at 150–250 °C without plasma enhancement, whereas TMG-based processes require either high-temperature MOCVD (>700 °C) or plasma activation to achieve self-limiting growth below 300 °C. Choi et al. (2026) demonstrated a thermal ALD process for GaN using TDMAGa and NH₃ with a self-limiting deposition window of 150–250 °C [1]. In contrast, conventional TMG-based GaN deposition is performed by MOCVD at approximately 800 °C [2]. The lower temperature capability of TDMAGa directly enables GaN integration on temperature-sensitive substrates and devices that cannot withstand MOCVD thermal budgets.
| Evidence Dimension | Thermal ALD self-limiting temperature window for GaN deposition |
|---|---|
| Target Compound Data | 150–250 °C (thermal ALD, no plasma) |
| Comparator Or Baseline | TMG (trimethylgallium): MOCVD at ~800 °C; requires plasma activation for ALD below 300 °C |
| Quantified Difference | ~550–650 °C lower deposition temperature for TDMAGa thermal ALD vs. TMG MOCVD |
| Conditions | GaN thin film deposition; TDMAGa + NH₃ thermal ALD vs. TMG + NH₃ MOCVD/plasma ALD |
Why This Matters
Lower deposition temperature enables GaN fabrication on thermally fragile substrates (e.g., flexible electronics, back-end-of-line CMOS integration) where conventional MOCVD thermal budgets are prohibitive.
- [1] Choi, Y.; Chowdhury, T.; Heo, J.; Kim, O.; Yoo, H.-J.; Kim, H.-L.; Lee, Y.-S.; Lee, W.-J. Low-Temperature Atomic Layer Deposition of Gallium Nitride Using Tris(dimethylamido)gallium with a Coherent Nucleation on GaN (0001). ACS Appl. Electron. Mater. 2026 (Article ASAP). Self-limiting thermal ALD window: 150–250 °C. View Source
- [2] Rouf, P.; O'Brien, N.J.; Buttera, S.C.; Martinovic, I.; Bakhit, B.; Martinsson, E.; Palisaitis, J.; Hsu, C.-W.; Pedersen, H. Epitaxial GaN using Ga(NMe₂)₃ and NH₃ plasma by atomic layer deposition. J. Mater. Chem. C 2020, 8, 8457–8465. TMG MOCVD temperature: ~800 °C. View Source
